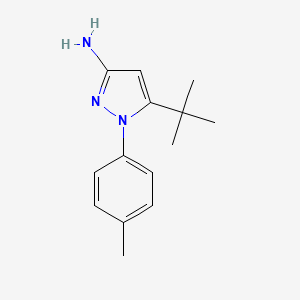

5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine

Descripción

Propiedades

IUPAC Name |

5-tert-butyl-1-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-12(14(2,3)4)9-13(15)16-17/h5-9H,1-4H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOLQKMGJOEKPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670378 | |

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244948-94-4 | |

| Record name | 5-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pyrazole Scaffold: A Computational and Theoretical Guide for Drug Discovery and Materials Science

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry and materials science.[1] Its remarkable versatility, arising from its unique electronic properties, tautomeric nature, and amenability to substitution, has cemented its status as a "privileged scaffold".[1] This has led to its integration into a multitude of clinically significant drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction therapy sildenafil.[1] The ability to precisely modulate the physicochemical and pharmacological characteristics of pyrazole derivatives through synthetic modification makes them a focal point of intensive research.[1] In this landscape, theoretical and computational methodologies have become indispensable, providing profound insights into structure-activity relationships (SAR) and guiding the rational design of novel compounds with superior efficacy and selectivity.[1] This in-depth technical guide offers a comprehensive exploration of the theoretical and computational approaches employed in the study of pyrazole compounds. It is designed for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable, field-proven insights and detailed protocols to empower their research endeavors.

The Electronic Landscape and Inherent Reactivity of the Pyrazole Ring

The defining characteristic of the pyrazole ring is its aromaticity, which dictates its stability and reactivity.[2] The delocalized π-electron system is fundamental to understanding the behavior of these molecules. Computational studies, particularly those employing Density Functional Theory (DFT), have consistently demonstrated that the 1H-pyrazole tautomer is the most energetically stable form due to the preservation of this aromatic character.[2] Non-aromatic tautomers, where a proton resides on a carbon atom, are significantly higher in energy.[2]

The pyrazole ring possesses two distinct nitrogen atoms: a pyridinic nitrogen (doubly bonded to carbon) and a pyrrolic nitrogen (singly bonded to carbon and bearing a hydrogen atom). This differentiation is crucial as it influences the molecule's reactivity, coordination chemistry, and hydrogen bonding capabilities. Pyrazole itself is a weak base, and its reactivity towards electrophiles and nucleophiles is a subject of extensive theoretical investigation.[3]

Tautomerism: A Key Determinant of Biological Activity

A critical aspect of pyrazole chemistry is annular tautomerism, the migration of a proton between the two nitrogen atoms.[4][5] This phenomenon can significantly impact a molecule's biological activity by altering its shape, hydrogen bonding potential, and interaction with biological targets.[4][5]

Computational chemistry provides powerful tools to predict the favored tautomeric form. The relative stability of tautomers is influenced by:

-

Substituent Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at different positions on the ring can shift the tautomeric equilibrium.[2][4][6] Theoretical calculations have shown that EDGs tend to favor the C3-tautomer, while EWGs can stabilize the C5-tautomer.[2]

-

Solvent Effects: The polarity of the solvent can influence tautomeric preference.[7]

-

Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds can lock the molecule into a specific tautomeric form.

Core Computational Methodologies for Pyrazole Research

A suite of computational techniques is employed to investigate the multifaceted nature of pyrazole compounds. These methods range from quantum mechanical calculations that probe electronic structure to molecular mechanics approaches that simulate interactions with biological macromolecules.

Quantum Mechanics: Unveiling Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are the workhorses for studying the intrinsic properties of pyrazole derivatives.[8] These calculations provide insights into:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges.[9]

-

Spectroscopic Properties: Predicting IR, Raman, and NMR spectra to aid in experimental characterization.[10][11]

-

Reaction Mechanisms: Elucidating the transition states and energy barriers of chemical reactions, such as S

N1 and SN2 attacks.[7]

Table 1: Commonly Employed DFT Functionals and Basis Sets for Pyrazole Studies

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-311++G(d,p) | Geometry optimization, energetic calculations, spectroscopic predictions.[2][4] |

| M06-2X | aug-cc-pVDZ | Studies involving non-covalent interactions, reaction mechanisms.[7][12] |

| CAM-B3LYP | 6-311++G(d,p) | Excited state calculations, prediction of electronic spectra.[4] |

Molecular Docking: Predicting Ligand-Protein Interactions

In the realm of drug discovery, molecular docking is a pivotal computational technique used to predict the binding orientation and affinity of a ligand (a pyrazole derivative) within the active site of a protein target.[13][14] This method is instrumental in:

-

Virtual Screening: Rapidly screening large libraries of pyrazole compounds to identify potential drug candidates.[14]

-

Binding Mode Analysis: Understanding the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that govern ligand binding.[13][15]

-

Structure-Activity Relationship (SAR) Studies: Rationalizing why certain structural modifications lead to enhanced or diminished biological activity.[16]

Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Biological Activity

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17][18] For pyrazole derivatives, 3D-QSAR models can be developed to:

-

Predict the activity of novel compounds: This allows for the prioritization of synthetic efforts.[17]

-

Identify key molecular features: Uncover the structural properties that are most influential for a desired biological effect.[17][19]

Practical Applications and Experimental Protocols

The true power of theoretical and computational studies lies in their synergy with experimental research. This section provides practical examples and step-by-step protocols for common computational workflows.

Protocol: DFT Calculation of Pyrazole Tautomer Stability

This protocol outlines the steps for determining the relative stability of pyrazole tautomers using DFT.

Software: Gaussian, ORCA, or other quantum chemistry software.

Steps:

-

Structure Generation: Create 3D structures of the pyrazole tautomers of interest (e.g., 1H-, 3H-, and 4H-pyrazole).

-

Geometry Optimization: Perform a geometry optimization for each tautomer using a chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2] This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

Energy Calculation: Extract the total electronic energy for each optimized tautomer.

-

Relative Energy Determination: Calculate the relative energy of each tautomer with respect to the most stable isomer (which is set to 0 kJ/mol).[2]

Table 2: Example of Calculated Relative Energies of Pyrazole Tautomers

| Tautomer | Description | Relative Energy (kJ/mol) |

| 1H-pyrazole | Aromatic, NH group in the ring | 0.00 (Reference)[2] |

| 3H-pyrazole | Non-aromatic, CH2 group adjacent to a nitrogen atom | ~100[2] |

| 4H-pyrazole | Non-aromatic, CH2 group distant from nitrogen atoms | Higher than 3H-pyrazole[2] |

Note: These are approximate values and can vary depending on the computational method used.

Case Study: Molecular Docking of a Pyrazole-Based Kinase Inhibitor

Many pyrazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[13] A molecular docking study can reveal the binding mode of a pyrazole inhibitor in the ATP-binding pocket of a kinase.

Protocol: Molecular Docking using AutoDock

-

Protein Preparation: Obtain the crystal structure of the target kinase from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands. Add polar hydrogens.

-

Ligand Preparation: Draw the 2D structure of the pyrazole inhibitor and convert it to a 3D structure. Assign atomic charges and define rotatable bonds.

-

Grid Box Definition: Define a grid box that encompasses the active site of the kinase.

-

Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses of the ligand.

-

Analysis of Results: Analyze the predicted binding poses and their corresponding binding energies.[13] Visualize the interactions between the pyrazole inhibitor and the amino acid residues in the active site.

Future Directions and Emerging Trends

The field of theoretical and computational chemistry is continuously evolving, offering new avenues for pyrazole research.

-

Molecular Dynamics Simulations: These simulations provide a dynamic view of ligand-protein interactions, offering insights into binding kinetics and conformational changes.[15]

-

Advanced Quantum Mechanical Methods: More accurate and computationally efficient QM methods will enable the study of larger and more complex pyrazole-containing systems.

Conclusion

Theoretical and computational studies are integral to the modern exploration of pyrazole compounds. From elucidating fundamental electronic properties to guiding the design of novel therapeutics and materials, these in silico approaches provide a powerful lens through which to understand and manipulate this privileged scaffold. By integrating the methodologies and insights presented in this guide, researchers can accelerate their discovery pipelines, reduce experimental costs, and ultimately contribute to the development of innovative solutions in medicine and materials science.

References

- A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals - Benchchem. (URL: )

- Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and M

-

Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - NIH. (URL: [Link])

-

A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism - Canadian Science Publishing. (URL: [Link])

-

Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. (URL: [Link])

-

Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (URL: [Link])

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (URL: [Link])

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate. (URL: [Link])

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. (URL: [Link])

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: [Link])

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE Global Academia. (URL: [Link])

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (URL: [Link])

-

In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (URL: [Link])

-

Synthesis, Molecular Modeling Studies, and Selective Inhibitory Activity against Monoamine Oxidase of 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)- pyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Theoretical studies on the formation, electronic structures and electrophilic reactivity of the pyrazole cation system | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

A Computational Study of Metallacycles Formed by Pyrazolate Ligands and the Coinage Metals M = Cu(I), Ag(I) and Au(I): (pzM)n for n = 2, 3, 4, 5 and 6. Comparison with Structures Reported in the Cambridge Crystallographic Data Center (CCDC) - Semantic Scholar. (URL: [Link])

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PubMed Central. (URL: [Link])

-

Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. (URL: [Link])

-

Synthesis and biological evaluation of novel pyrazole compounds - ResearchGate. (URL: [Link])

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

-

Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies - MDPI. (URL: [Link])

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - University of Miami. (URL: [Link])

-

Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (URL: [Link])

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… - OUCI. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

-

The Coordination Chemistry of Pyrazole‐Derived Ligands - ResearchGate. (URL: [Link])

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC - PubMed Central. (URL: [Link])

-

Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - NIH. (URL: [Link])

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds - RSC Publishing. (URL: [Link])

-

Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijpbs.com [ijpbs.com]

- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human verification [recaptcha.cloud]

Methodological & Application

Application Notes & Protocols: Derivatization of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine for Biological Screening

Abstract

This document provides a comprehensive guide for the chemical derivatization of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine, a key scaffold for generating diverse molecular libraries aimed at biological screening. We detail robust, step-by-step protocols for N-acylation, N-sulfonylation, and urea/thiourea formation, explaining the chemical rationale behind these modifications. Furthermore, this guide includes a standardized protocol for preliminary cytotoxicity screening using the MTT assay to evaluate the biological potential of the synthesized derivatives. This application note is designed for researchers in medicinal chemistry, chemical biology, and drug development, offering field-proven insights to accelerate the discovery of novel bioactive agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities and favorable physicochemical properties.[1][2] Pyrazole-containing compounds are integral to numerous clinically approved drugs, demonstrating a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3] The pyrazole core can act as both a hydrogen bond donor (at N-1) and acceptor (at N-2), enabling strong interactions with biological targets.[1]

The specific scaffold, this compound, offers several strategic advantages for library development:

-

The 3-Amino Group: This primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups.

-

The 5-tert-Butyl Group: Provides steric bulk, which can enhance selectivity for target proteins and improve metabolic stability by shielding the pyrazole ring from enzymatic degradation.

-

The 1-p-Tolyl Group: This aromatic substituent can engage in favorable π-π stacking or hydrophobic interactions within a target's binding site, contributing to affinity.

The goal of this guide is to leverage the 3-amino group to create a library of novel amides, sulfonamides, and (thio)ureas. These modifications systematically alter the molecule's electronic properties, lipophilicity, and hydrogen-bonding capabilities, which are critical determinants of biological activity.[4][5] Subsequent biological screening of this library can lead to the identification of promising hit compounds for further optimization.

Overall Experimental Workflow

The process of generating and screening a focused library of derivatives follows a logical progression. The workflow is designed to ensure the synthesis of high-purity compounds, their thorough characterization, and their systematic evaluation for biological activity.

Figure 1: General workflow for derivatization and screening.

Synthesis of the Starting Amine

The synthesis of 3-aminopyrazoles is most commonly achieved through the condensation of a β-ketonitrile with a substituted hydrazine. This established route provides a reliable method for producing the core scaffold in good yield.

Protocol 3.1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pivaloylacetonitrile (1.0 equiv) in ethanol.

-

Hydrazine Addition: Add p-tolylhydrazine hydrochloride (1.1 equiv) to the solution, followed by a catalytic amount of acetic acid (0.1 equiv).

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the title compound.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Protocols at the 3-Amino Position

The nucleophilic 3-amino group is the primary site for derivatization. The following protocols detail three robust and high-yielding reaction classes to generate a diverse library.

N-Acylation: Synthesis of Amides

N-acylation introduces an amide bond, a fundamental functional group in pharmaceuticals. This reaction allows for the exploration of a wide variety of substituents (R-groups) by using different acyl chlorides or anhydrides.[6][7]

Protocol 4.1.1: General Procedure for N-Acylation

-

Reactant Preparation: In a dry flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N) (1.5 equiv) as a base.

-

Acyl Chloride Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

-

Quenching & Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.

Figure 2: N-Acylation reaction scheme.

N-Sulfonylation: Synthesis of Sulfonamides

The sulfonamide moiety is a key pharmacophore found in many antibacterial and diuretic drugs. It acts as a stable hydrogen bond donor and can significantly alter the electronic and solubility properties of the parent molecule.[8][9]

Protocol 4.2.1: General Procedure for N-Sulfonylation

-

Reactant Preparation: Dissolve this compound (1.0 equiv) in pyridine (used as both solvent and base).

-

Sulfonyl Chloride Addition: Cool the solution to 0°C. Add the desired sulfonyl chloride (1.2 equiv) portion-wise, maintaining the temperature below 5°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Work-up: Pour the reaction mixture into ice-cold 2 M HCl. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate.

-

Purification: Wash the collected organic layers (or a solution of the precipitate in ethyl acetate) with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Urea and Thiourea Formation

Urea and thiourea motifs are excellent hydrogen bond donors and acceptors, often critical for target engagement.[10][11] They are readily synthesized by reacting the primary amine with an appropriate isocyanate or isothiocyanate.

Protocol 4.3.1: General Procedure for Urea/Thiourea Synthesis

-

Reactant Preparation: In a dry flask, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Isocyanate/Isothiocyanate Addition: Add the desired isocyanate or isothiocyanate (1.1 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 3-6 hours. The reaction is often complete when a precipitate (the product) forms. Monitor by TLC.

-

Isolation: If a precipitate has formed, collect the product by filtration and wash with cold THF or diethyl ether.

-

Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by trituration with ether or hexane, or by flash column chromatography if necessary.

| Derivative Type | Key Reagent | Functional Group Introduced | Rationale for Synthesis |

| Amide | Acyl Chloride (R-COCl) | -C(O)R | Modulates lipophilicity and steric profile.[12] |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | -SO₂R | Introduces a strong H-bond donor; metabolically stable.[13] |

| Urea | Isocyanate (R-NCO) | -C(O)NHR | Excellent H-bond donor/acceptor scaffold.[10] |

| Thiourea | Isothiocyanate (R-NCS) | -C(S)NHR | Similar to urea but with different electronic/binding properties.[14] |

Table 1: Summary of Derivatization Strategies.

Biological Screening: Cytotoxicity Assessment

A primary step in evaluating the potential of novel compounds is to assess their effect on cell viability. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[15][16] It measures the metabolic activity of cells, which correlates with the number of viable cells.

Protocol 5.1: MTT Assay for Cytotoxicity

This protocol is designed for adherent cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate format.[15]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

-

Compound Preparation: Prepare stock solutions of the synthesized pyrazole derivatives in sterile DMSO (e.g., 10 mM). Create serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).[15]

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[17]

-

Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently agitate the plate on an orbital shaker for 10-15 minutes.[15][16]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

| Derivative ID | R-Group | IC₅₀ (µM) vs. HeLa |

| Amine-Start | -H | > 100 |

| Amide-1 | -CH₃ (Acetyl) | 85.2 |

| Amide-2 | -Ph (Benzoyl) | 22.5 |

| Sulfonamide-1 | -CH₃ (Mesyl) | 45.1 |

| Sulfonamide-2 | -Ph (Besyl) | 15.8 |

| Urea-1 | -Ph (Phenyl) | 9.7 |

| Thiourea-1 | -Ph (Phenyl) | 6.2 |

Table 2: Example of Preliminary Cytotoxicity Screening Data.

Conclusion and Future Directions

This guide outlines a systematic approach to the derivatization of this compound and the subsequent primary biological evaluation of the resulting compounds. The protocols provided are robust and adaptable for the creation of a focused chemical library. The preliminary data from cytotoxicity screening can guide a structure-activity relationship (SAR) analysis, helping to identify which chemical modifications lead to increased biological activity.[4][18] Derivatives showing potent and selective activity (i.e., high potency against cancer cells with low toxicity to normal cells) should be prioritized for further investigation, including mechanism of action studies and evaluation in more advanced biological models.

References

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

-

Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (2025). Journal of Molecular Structure. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. (2018). ACS Sustainable Chemistry & Engineering. [Link]

-

A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. (n.d.). ResearchGate. [Link]

-

Waste-Minimized Protocol for the Synthesis of Sulfonylated N -Heteroaromatics in Water. (n.d.). ResearchGate. [Link]

-

N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (n.d.). PubMed Central. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). ARKIVOC. [Link]

-

Synthesis of Amido Sulfonamido Heteroaromatics Under Ultrasonication and Their Antimicrobial Activity. (n.d.). Semantic Scholar. [Link]

-

Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (n.d.). PubMed Central. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Institutes of Health. [Link]

-

An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. (n.d.). ResearchGate. [Link]

-

Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. (2021). ChemRxiv. [Link]

-

Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. (2012). ResearchGate. [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]

-

Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]

-

Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). PubMed Central. [Link]

-

Synthesis of urea and thiourea derivatives of C20-epi-aminosalinomycin and their activity against Trypanosoma brucei. (2023). ScienceDirect. [Link]

-

Preparation of urea and thiourea compounds of... (n.d.). ResearchGate. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. [Link]

-

Preparation of N-acylated amines. (n.d.). ResearchGate. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central. [Link]

-

(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. [Link]

-

5-Aryl-3-styryl-1-carboxamidino-1H-pyrazole derivatives presenting... (n.d.). ResearchGate. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed Central. [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. mdpi.com [mdpi.com]

- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 15. ijprajournal.com [ijprajournal.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Unseen Potential: 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine as a Versatile Building Block in Advanced Materials

Abstract

This technical guide delves into the prospective applications of 5-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-3-amine, a promising yet under-explored substituted aminopyrazole, in the dynamic field of material science. While direct literature on this specific molecule is nascent, this document leverages the well-established properties of the aminopyrazole scaffold to extrapolate and propose its utility in developing next-generation organic electronic and sensory materials. We present a detailed analysis of its potential photophysical and electrochemical characteristics, alongside step-by-step protocols for its incorporation into functional polymers and for the subsequent characterization of these novel materials. This guide is intended for researchers and scientists in both academic and industrial settings, aiming to catalyze further investigation into this versatile compound.

Introduction: The Promise of the Pyrazole Core

Pyrazole-containing compounds are a significant class of N-heterocycles, renowned for their wide-ranging applicability in medicinal chemistry, agrochemicals, and increasingly, in material science.[1][2][3][4][5] The unique electronic and structural properties of the pyrazole ring make its derivatives excellent candidates for the development of advanced functional materials.[6] Researchers are actively investigating pyrazole-containing materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[6] The inherent versatility of the pyrazole scaffold, which allows for extensive functionalization, enables the fine-tuning of optical and electronic characteristics to meet the demands of high-performance applications.[6]

This compound, with its strategic substitution, presents a compelling case for exploration in material science. The electron-donating amine group, the bulky tert-butyl group, and the p-tolyl substituent are all expected to influence the molecule's electronic properties, solubility, and intermolecular interactions, making it a prime candidate for a variety of applications.

Inferred Properties and Potential Applications

Based on the known characteristics of analogous aminopyrazole derivatives, we can infer a set of properties for this compound that underpin its potential in material science.

Photophysical Properties and Potential in OLEDs

Substituted pyrazoles are known to exhibit fluorescence, with their emission properties being highly dependent on the nature and position of substituents.[7][8][9][10] The presence of the amino group at the 3-position and the tolyl group at the N1 position of the pyrazole ring in our target molecule suggests the potential for intramolecular charge transfer (ICT) characteristics, which are often associated with strong fluorescence.

-

Hypothesized Application: The inherent fluorescence of this compound could be harnessed in the fabrication of OLEDs, where it could function as an emissive dopant or as a building block for a larger emissive molecule. The tert-butyl group can enhance solubility and prevent aggregation-caused quenching, a common issue in solid-state devices.

Electrochemical Properties and Utility as a Hole-Transporting Material

The electrochemical behavior of pyrazole derivatives has been a subject of investigation, with studies revealing their redox characteristics.[11][12][13][14] The amine functionality in this compound is a potent electron-donating group, which is expected to lower its oxidation potential.

-

Hypothesized Application: A low oxidation potential is a key requirement for hole-transporting materials (HTMs) in organic electronic devices. Therefore, this compound could be a valuable precursor for synthesizing novel HTMs. Its structural rigidity and the presence of the bulky tert-butyl group could contribute to forming stable amorphous films, which are crucial for device performance and longevity.

Polymerizability and Application in Sensory Materials

The primary amine group on the pyrazole ring offers a reactive site for polymerization. This allows for the incorporation of the pyrazole unit into various polymer backbones, leading to materials with tailored properties.[6][15]

-

Hypothesized Application: By polymerizing this compound, or by copolymerizing it with other monomers, it is possible to create microporous organic polymers (MOPs).[15] The pyrazole nitrogen atoms within the polymer matrix can act as binding sites for metal ions or other analytes, making these materials suitable for chemical sensing applications.

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of materials incorporating this compound.

Synthesis of this compound

Reaction Scheme:

A plausible synthetic pathway for the target molecule.

Materials:

-

4,4-Dimethyl-3-oxopentanenitrile

-

p-Tolylhydrazine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Bicarbonate solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in ethanol, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Polymer Synthesis: A Hypothetical Polyamide

This protocol outlines the synthesis of a polyamide incorporating the pyrazole moiety, which could be investigated for its thermal and mechanical properties.

Workflow for Polyamide Synthesis:

Step-by-step workflow for synthesizing a polyamide.

Materials:

-

This compound

-

Terephthaloyl chloride (or other diacid chloride)

-

N-Methyl-2-pyrrolidone (NMP)

-

Methanol

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous NMP.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous NMP.

-

Add the diacid chloride solution dropwise to the stirred amine solution over 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 24 hours.

-

Pour the viscous polymer solution into a beaker containing methanol to precipitate the polyamide.

-

Filter the polymer, wash thoroughly with methanol and then with water.

-

Dry the resulting polymer in a vacuum oven at 60°C for 24 hours.

Characterization of the Synthesized Polymer

The properties of the newly synthesized polyamide should be thoroughly investigated to understand its potential applications.

| Property to be Measured | Characterization Technique | Expected Insights |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determines the average molecular weight and the distribution of polymer chain lengths, which affect mechanical properties. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the temperature at which the polymer starts to decompose, indicating its thermal stability. |

| Glass Transition Temperature | Differential Scanning Calorimetry (DSC) | Identifies the temperature at which the polymer transitions from a rigid to a more flexible state, crucial for processing and application temperature range. |

| Mechanical Properties | Tensile Testing | Measures properties like tensile strength, elongation at break, and Young's modulus, which define the material's strength and flexibility. |

| Optical Properties | UV-Vis and Photoluminescence Spectroscopy | Investigates the light absorption and emission characteristics of the polymer, relevant for optoelectronic applications. |

Future Outlook

The exploration of this compound in material science is a field ripe with opportunity. The proposed applications in organic electronics and sensor technology are just the beginning. Further research should focus on:

-

Systematic derivatization: Modifying the substituents on the pyrazole and phenyl rings to fine-tune the material properties.

-

Device fabrication and testing: Incorporating the synthesized materials into prototype OLEDs, OPVs, or sensors to evaluate their performance.

-

Computational modeling: Using theoretical calculations to predict the electronic and optical properties of new derivatives to guide synthetic efforts.

By systematically investigating this promising molecule, the scientific community can unlock its full potential and contribute to the development of novel, high-performance materials.

References

-

Electrochemical Studies on Some Pyrazole, Oxadiazole, and Thiadiazole Derivatives. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones and N-Aminopyrazolopyrrolopyridine Diones. (2020). Molecules. [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (2022). Molecules. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules. [Link]

-

Electrochemical investigation of Substituted Pyranopyrazoles Adsorption on Mild Steel in Acid Solution. (2023). ResearchGate. [Link]

-

Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. (2023). ACS Omega. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). ResearchGate. [Link]

-

Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies. (2023). RSC Advances. [Link]

-

Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. (2020). ACS Applied Polymer Materials. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules. [Link]

-

Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones and N-Aminopyrazolopyrrolopyridine Diones. (2020). National Center for Biotechnology Information. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Odessa University Chemical Journal. [Link]

-

Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). RSC Advances. [Link]

-

Exploring the Versatility of Pyrazole Derivatives in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

-

5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2023). Molecules. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Odessa University Chemical Journal. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Archive ouverte HAL. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (2021). Molecules. [Link]

-

A Short Review on Pyrazole Derivatives and their Applications. (2014). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

-

Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2024). ACS Omega. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2024). ResearchGate. [Link]

Sources

- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]

- 4. Recent Advances in Synthesis and Properties of Pyrazoles [ouci.dntb.gov.ua]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Selective Synthesis and Photoluminescence Study of Pyrazolopyridopyridazine Diones and N-Aminopyrazolopyrrolopyridine Diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effectiveness of a novel C4-substituted heterocyclic organic pyrazolone as a corrosion inhibitor for mild steel in 1.0 M HCl: electrochemical, surface analytical and theoretical studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification Techniques for Pyrazole-Based Compounds

Welcome to the Technical Support Center for the purification of pyrazole-based compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these valuable heterocyclic compounds.

Introduction to Pyrazole Purification

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2] The successful synthesis of pyrazole-based compounds is critically dependent on effective purification strategies to isolate the desired product from unreacted starting materials, reagents, and various byproducts.

Common byproducts in pyrazole synthesis can include regioisomers, which are particularly challenging to separate, and colored impurities arising from side reactions of hydrazine starting materials.[3] This guide will provide a comprehensive overview of the most effective purification techniques and offer practical solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying pyrazole-based compounds?

A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[4][5] For liquid pyrazoles, distillation is also a viable option.[4] Acid-base extraction can be a powerful technique for removing non-basic impurities.[3][6]

Q2: How do I choose the best purification method for my specific pyrazole derivative?

A2: The optimal purification strategy depends on several factors:

-

Physical State: For solid compounds with relatively high purity (>90%), recrystallization is often the most efficient method to achieve high purity.[5] For liquids or oils, column chromatography or distillation are the primary choices.[4][5]

-

Nature of Impurities: If your crude product contains significant amounts of impurities or isomeric mixtures, column chromatography is generally the preferred method.[5]

-

Isomer Separation: Separating regioisomers or diastereomers typically requires the high resolution of column chromatography.[7] For enantiomers, specialized chiral chromatography is necessary.[8][9][10][11][12]

Q3: My pyrazole compound is sensitive to silica gel. What are my options?

A3: The basic nature of the pyrazole ring can sometimes lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation, tailing peaks, or even product degradation.[4][5] To mitigate this, you can:

-

Deactivate the silica gel: Prepare a slurry of silica gel with your eluent and add a small amount of a basic modifier like triethylamine (~0.5-1% by volume).[5][13]

-

Use an alternative stationary phase: Neutral alumina can be a good substitute for silica gel for basic compounds.[4][13]

-

Employ reversed-phase chromatography: Using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be effective.[6][13]

Q4: How can I remove colored impurities from my pyrazole product?

A4: Colored impurities, often arising from hydrazine decomposition or side reactions, can be removed by:[3]

-

Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir, and then filter through celite to remove the charcoal.[3][4]

-

Recrystallization: This technique is often effective as colored impurities may remain in the mother liquor.[3][4]

-

Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic colored impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of your pyrazole-based compounds.

Issue 1: Formation of Regioisomers

Symptoms:

-

NMR spectra show duplicate sets of peaks for the desired product.

-

Multiple spots are observed on TLC, even after initial purification attempts.[3]

-

The melting point of the isolated solid is broad.

Causality: The formation of regioisomers is a common challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in the synthesis.[3]

Solutions:

-

Column Chromatography: This is the most common and effective method for separating regioisomers.[3][4] Careful optimization of the eluent system is crucial. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often required for good separation.[7]

-

Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique.[3]

-

Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC), including reversed-phase HPLC, can provide the necessary resolution.[5]

Issue 2: Product is an Oil and Will Not Solidify

Symptoms:

-

The final product remains as a viscous oil or gum after solvent removal.

Causality: The presence of residual solvent or impurities can lower the melting point of the compound, preventing crystallization.

Solutions:

-

High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[4]

-

Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or pentane. This can sometimes wash away impurities and encourage the formation of a solid.[6]

-

Column Chromatography: If the oil is due to impurities, purification by column chromatography is often necessary.[4]

Issue 3: Poor Recovery or Degradation During Column Chromatography

Symptoms:

-

Low overall yield after column chromatography.

-

Streaking or tailing of the product spot on TLC analysis of the column fractions.

-

Appearance of new, unexpected spots on TLC after chromatography.

Causality: As mentioned in the FAQs, the basicity of the pyrazole ring can lead to strong adsorption or degradation on acidic silica gel.[5]

Solutions:

-

Deactivation of Silica Gel: Pre-treat the silica gel with a triethylamine-containing eluent.[5][13]

-

Use of Neutral Alumina: Switch to neutral alumina as the stationary phase.[4][13]

-

Minimize Contact Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time the compound is in contact with the stationary phase.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify a solid pyrazole derivative by leveraging differences in solubility.

Methodology:

-

Solvent Selection: The key is to find a solvent or solvent pair in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.[6] Common solvents for pyrazoles include ethanol, isopropanol, and mixtures like ethanol/water or ethyl acetate/hexanes.[6]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole in the minimum amount of boiling solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[14]

-

Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate a pyrazole derivative from impurities based on their differential adsorption to a stationary phase.

Methodology:

-

TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of ~0.3 for the desired compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.[5][7]

-

Sample Loading: Dissolve the crude pyrazole in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the packed column.[5] Alternatively, for better separation, use a "dry loading" method where the crude product is adsorbed onto a small amount of silica gel before being added to the column.[7]

-

Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the eluent.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Protocol 3: Purification by Acid-Base Extraction

Objective: To separate a basic pyrazole from neutral or acidic impurities.

Methodology:

-

Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether) that is immiscible with water.[16]

-

Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer. Repeat the extraction 2-3 times.[6]

-

Separation: Combine the aqueous extracts. The organic layer containing impurities can be discarded.

-

Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic (check with pH paper). The protonated pyrazole will be neutralized and precipitate out or become soluble in an organic solvent.

-

Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent. Repeat this extraction 2-3 times.

-

Drying and Solvent Removal: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.

Visualizations

Workflow for Pyrazole Purification

Caption: General workflow for the purification of pyrazole-based compounds.

Troubleshooting Logic for Column Chromatography

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]

side reactions in pyrazole synthesis and how to avoid them

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, actionable solutions to common challenges encountered during the synthesis of pyrazoles. The following troubleshooting guides and FAQs address specific issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I control the regioselectivity?

A1: The Challenge of Regioselectivity

Poor regioselectivity is a classic and frequently encountered problem in pyrazole synthesis, particularly in the Knorr synthesis, which involves the condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[1][2] This lack of selectivity arises because the initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl groups, leading to two different constitutional isomers that are often difficult to separate.[2][3]

Troubleshooting Strategies:

-

Strategic Solvent Selection: The reaction solvent can have a profound impact on regioselectivity. While traditional methods often employ polar protic solvents like ethanol, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the preference for the formation of one regioisomer.[1][3][4][5] These solvents can modulate the reactivity of the carbonyl groups through hydrogen bonding, thereby directing the initial attack of the hydrazine.

-

Exploiting Steric and Electronic Effects: You can intentionally design your substrates to favor a specific reaction pathway. Introducing bulky substituents near one of the carbonyl groups will sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.[2] Similarly, placing a strong electron-withdrawing group on the 1,3-dicarbonyl compound will increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[2]

-

Leveraging 1,3-Dicarbonyl Surrogates: The use of β-enaminones, derived from the 1,3-dicarbonyl compound, offers a highly regiocontrolled route to pyrazoles.[1][5] The reaction of β-enaminones with hydrazines is often highly selective, providing a reliable method to obtain a single regioisomer.

-

Alternative Synthetic Routes: When control of regioselectivity is paramount, consider alternative synthetic strategies known for their high degree of control. 1,3-dipolar cycloaddition reactions, for instance, are renowned for their high regioselectivity and are a powerful tool for accessing specific pyrazole isomers.[1][6]

Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

-

At room temperature, add the substituted hydrazine (1.2 mmol) to the solution.

-

Stir the reaction mixture at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the TFE under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.[1]

Data Presentation: Solvent Effects on Regioselectivity

| Solvent | Ratio of Regioisomers (Desired:Undesired) |

| Ethanol | Often results in mixtures, low selectivity |

| 2,2,2-Trifluoroethanol (TFE) | Significantly improved selectivity |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity |

Data adapted from studies on N-methylpyrazole synthesis, where the desired isomer is the 3-trifluoromethyl derivative.[1]

Logical Workflow: Troubleshooting Regioselectivity

Caption: Decision workflow for addressing poor regioselectivity.

Q2: I am observing the formation of a pyrazoline as a major side product. How can I promote the formation of the aromatic pyrazole?

A2: The Pyrazoline Intermediate

When synthesizing pyrazoles from α,β-unsaturated carbonyl compounds (like chalcones) and hydrazines, the reaction typically proceeds through a non-aromatic pyrazoline intermediate.[5][7] The final step to obtain the desired pyrazole is the oxidation of this pyrazoline. If this oxidation is inefficient, the pyrazoline will be a significant byproduct.

Troubleshooting Strategies:

-

In-Situ Oxidation: Often, exposing the reaction mixture to air is sufficient to promote the oxidation of the pyrazoline to the pyrazole, especially with prolonged reaction times or heating.

-

Addition of a Mild Oxidizing Agent: If aerial oxidation is insufficient, the addition of a mild oxidizing agent can facilitate the conversion. Common and effective choices include:

-

Iodine (I₂)

-

Manganese dioxide (MnO₂)

-

Air bubbled through the reaction mixture

-

-

Solvent Choice: The choice of solvent can also play a role. For instance, conducting the reaction in a solvent like DMSO at elevated temperatures can promote the in-situ oxidation of the pyrazoline intermediate.

Experimental Workflow: Pyrazole Synthesis from Chalcones

Caption: Reaction pathway from chalcones to pyrazoles.

Q3: My pyrazole synthesis is suffering from low yields. What are the common causes and how can I troubleshoot this?

A3: Diagnosing Low Yields

Low yields in pyrazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[8][9]

Troubleshooting Checklist:

-

Purity of Starting Materials: Impurities in your hydrazine or 1,3-dicarbonyl compound can lead to unwanted side reactions, consuming your reagents and reducing the yield of the desired product.[9] Ensure the purity of your starting materials, and consider purifying them if necessary. Hydrazine, in particular, can degrade over time.

-

Incomplete Reaction: The reaction may not be proceeding to completion.

-

Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure all starting materials have been consumed.

-

Increase Temperature: Many condensation reactions require heat to proceed at a reasonable rate. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be a highly effective method to improve yields and drastically reduce reaction times.[8]

-

-

Suboptimal pH: The cyclization and subsequent dehydration steps to form the aromatic pyrazole ring are often acid-catalyzed.[10] If your reaction is sluggish, the addition of a catalytic amount of a protic acid (e.g., acetic acid) can significantly improve the reaction rate and yield.[8]

-

Product Degradation: The synthesized pyrazole may be unstable under the reaction or workup conditions.

-

Milder Conditions: If you suspect product degradation, try running the reaction at a lower temperature or using a milder catalyst.

-

Careful Workup: Ensure your workup procedure is not degrading your product. For example, if your pyrazole is sensitive to strong acids, carefully neutralize the reaction mixture.

-

-

Purification Losses: Significant amounts of your product may be lost during purification steps like column chromatography or recrystallization.[8]

-

Optimize Purification: If your pyrazole is basic, it may stick to silica gel. Deactivating the silica gel with triethylamine or using neutral alumina can help to improve recovery.[11] Alternatively, an acid-base extraction can be an effective purification method.[11] For crystalline products, optimizing the recrystallization solvent system is crucial.

-

Q4: I am attempting an N-alkylation of a pyrazole and obtaining a mixture of products. What is causing this and how can I control it?

A4: The N-Alkylation Challenge

Direct N-alkylation of an unsymmetrical pyrazole can lead to a mixture of two regioisomers because the alkylating agent can react at either of the two nitrogen atoms in the pyrazole ring.[12][13] The outcome is often influenced by a combination of steric and electronic factors.

Troubleshooting Strategies:

-

Steric Control: The regioselectivity of N-alkylation is often governed by sterics. The alkylating agent will preferentially react at the less sterically hindered nitrogen atom.[13][14] By choosing appropriate substituents on the pyrazole ring, you can direct the alkylation to the desired position.

-

Base and Cation Effects: The choice of base and the nature of the counter-ion can influence the regioselectivity of the alkylation.[12] Experimenting with different bases (e.g., K₂CO₃, NaH, DBU) can sometimes alter the ratio of the N-alkylated products.

-

Alternative Alkylating Agents: The use of different alkylating agents can also impact the outcome. For instance, trichloroacetimidates have been used for the N-alkylation of pyrazoles under Brønsted acid catalysis, offering an alternative to methods requiring strong bases.[13][14]

-

Protecting Group Strategies: In complex syntheses, it may be necessary to employ a protecting group strategy to ensure selective alkylation at a specific nitrogen atom.

References

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). Method for purifying pyrazoles.

-

Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

-

Bentham Science Publisher. (n.d.). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. [Link]

- Google Patents. (n.d.). Process for the purification of pyrazoles.

-

ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

IJIRT. (n.d.). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. [Link]

-

ResearchGate. (n.d.). Chalcone Derived Pyrazole Synthesis via One Pot and Two Pot Strategies. [Link]

-

OJS UMMADA. (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. [Link]

-

Current Organic Chemistry. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

-

YouTube. (2021). Pyrazoles Syntheses, reactions and uses. [Link]

-

MDPI. (n.d.). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

-